Cyclohexyl-hexyl-beta-D-maltoside

CAS No.: 228579-27-9

Cat. No.: VC2417239

Molecular Formula: C24H44O11

Molecular Weight: 508.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 228579-27-9 |

|---|---|

| Molecular Formula | C24H44O11 |

| Molecular Weight | 508.6 g/mol |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(6-cyclohexylhexoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C24H44O11/c25-12-15-17(27)18(28)20(30)24(33-15)35-22-16(13-26)34-23(21(31)19(22)29)32-11-7-2-1-4-8-14-9-5-3-6-10-14/h14-31H,1-13H2/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24-/m1/s1 |

| Standard InChI Key | WUCWJXGMSXTDAV-QKMCSOCLSA-N |

| Isomeric SMILES | C1CCC(CC1)CCCCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

| SMILES | C1CCC(CC1)CCCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

| Canonical SMILES | C1CCC(CC1)CCCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Introduction

Chemical Structure and Properties

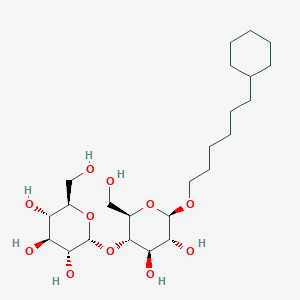

Cyclohexyl-hexyl-beta-D-maltoside belongs to the class of fatty acyl glycosides derived from disaccharides. It possesses a unique structure consisting of a cyclohexyl and hexyl group attached to a beta-D-maltoside moiety, which contributes to its distinctive properties as a non-ionic detergent . The compound has a molecular formula of C24H44O11 and a molecular weight of 508.6 g/mol . Its systematic IUPAC name is (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(6-cyclohexylhexoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol, reflecting its complex structural arrangement .

The compound features a hydrophilic head group (the maltoside moiety) and a hydrophobic tail (the cyclohexyl-hexyl group), giving it amphipathic properties that are essential for its function as a detergent. This amphipathic nature allows it to form micelles in aqueous solutions when present at concentrations above its critical micelle concentration (CMC) . The rigid cyclohexyl group in its hydrophobic portion distinguishes it from conventional detergents with purely linear alkyl chains, contributing to its enhanced protein stabilization properties.

Physical and Chemical Characteristics

The physical state of Cyclohexyl-hexyl-beta-D-maltoside at room temperature is typically a white to off-white powder. It exhibits good solubility in water due to its hydrophilic maltoside head group, while its hydrophobic tail enables effective interaction with lipid membranes and membrane proteins. One of its notable features is its higher critical micelle concentration (CMC) compared to detergents with purely linear alkyl chains of similar length . This property makes it particularly useful for applications requiring controlled detergent removal, such as protein crystallization.

Structural Comparison with Related Compounds

Cyclohexyl-hexyl-beta-D-maltoside belongs to a family of detergents that include variations in both the sugar head group and the hydrophobic tail. It differs from compounds like 5-cyclohexyl-1-pentyl-beta-D-maltoside primarily in the length of the alkyl chain connecting the cyclohexyl group to the maltoside moiety . These structural variations result in different CMC values and micellar properties, allowing researchers to select the most appropriate detergent for specific applications.

Biochemical Mechanisms and Functions

Cyclohexyl-hexyl-beta-D-maltoside functions primarily as a detergent for the solubilization of membrane proteins. Its mechanism of action involves the disruption of lipid-lipid and lipid-protein interactions in biological membranes, replacing the native lipid environment with detergent micelles while maintaining protein structure and function .

Interaction with Membrane Proteins

The interaction between Cyclohexyl-hexyl-beta-D-maltoside and membrane proteins occurs through a process known as detergent solubilization. During this process, the hydrophobic tail of the detergent inserts into the hydrophobic regions of the protein, while the hydrophilic headgroup interacts with surrounding water molecules . This interaction disrupts the natural lipid environment of the protein but maintains its structure and function, allowing researchers to isolate and study the protein in a soluble form.

Protein Stabilization Properties

Comparative Analysis with Other Detergents

When compared to conventional detergents, Cyclohexyl-hexyl-beta-D-maltoside shows distinct advantages, particularly in maintaining the stability and functionality of membrane proteins. The table below provides a comparison of key properties between Cyclohexyl-hexyl-beta-D-maltoside and other commonly used detergents in membrane protein research.

This comparison highlights the unique properties of Cyclohexyl-hexyl-beta-D-maltoside that make it particularly suitable for specific applications in membrane protein research.

Applications in Protein Research

Cyclohexyl-hexyl-beta-D-maltoside has found extensive applications in protein research, particularly in the study of membrane proteins, which represent a significant portion of the proteome and are targets for approximately 60% of marketed drugs.

Purification and Crystallization of Membrane Proteins

The primary application of Cyclohexyl-hexyl-beta-D-maltoside is as a detergent for the purification and crystallization of membrane-bound proteins in their native structure . Its ability to effectively solubilize proteins without denaturing them makes it valuable for studying membrane proteins' structure and function. Researchers have successfully used this detergent to isolate and purify various membrane proteins, including receptors, transporters, and ion channels.

Stabilization of Protein Complexes

Cyclohexyl-hexyl-beta-D-maltoside has been demonstrated to effectively stabilize complex membrane protein assemblies, preserving their biological activity during purification and subsequent analysis . This property is particularly valuable for studying multi-subunit protein complexes, which are often more sensitive to detergent-induced destabilization than single-subunit proteins.

Recent Research Findings

Recent studies have expanded our understanding of the applications and properties of Cyclohexyl-hexyl-beta-D-maltoside in biochemical research. Researchers have investigated its effectiveness compared to other detergents for specific membrane protein systems.

Comparative Studies with Novel Detergents

A study published in the Journal of Molecular Biology reported that Cyclohexyl-hexyl-beta-D-maltoside and related compounds with rigid hydrocarbon groups as hydrophobic parts demonstrated enhanced stabilizing properties for membrane proteins compared to conventional detergents . One surfactant in this class increased the stability of two different G protein-coupled receptors and the human Patched protein receptor by approximately 10°C compared to dodecyl-β-D-maltoside (C12-b-M). Another related surfactant yielded even higher stabilization of the human Patched protein receptor compared to C12-b-M (13°C) but was less effective for G protein-coupled receptors .

Applications in Protein Crystallization

Cyclohexyl-hexyl-beta-D-maltoside has been successfully used to stabilize and crystallize various membrane proteins. Notably, one of the related surfactants in this class was used to stabilize and crystallize the cytochrome b₆f complex from Chlamydomonas reinhardtii, with the structure solved to the same resolution as previously reported using dodecyl-β-D-maltoside . This demonstrates the potential of these detergents in structural biology studies of membrane proteins.

Synthesis and Production Methods

The synthesis of Cyclohexyl-hexyl-beta-D-maltoside typically involves glycosylation reactions between cyclohexanol, hexanol, and maltose or maltosyl derivatives. While specific details of industrial production methods are proprietary, the general approach involves controlled reaction conditions to ensure high yield and purity of the final product.

Laboratory Synthesis Approaches

Laboratory synthesis of Cyclohexyl-hexyl-beta-D-maltoside commonly employs glycosylation reactions under acidic or enzymatic conditions. The reaction typically requires specific catalysts or conditions to ensure high yield and selectivity for the desired glycosidic bond formation. Purification steps such as chromatography are often necessary to isolate the final product from unreacted starting materials and by-products.

Quality Control and Characterization

Quality control of synthesized Cyclohexyl-hexyl-beta-D-maltoside typically involves analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). These methods ensure the purity and structural integrity of the compound, which are critical for its effectiveness in biochemical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume